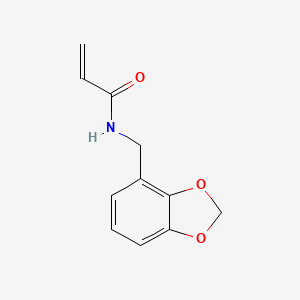![molecular formula C20H11ClFNOS B2760519 3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile CAS No. 338966-82-8](/img/structure/B2760519.png)
3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile, also known as 4-CPFT, is a synthetic compound composed of a chlorinated phenyl group, a thiophene ring, and an acrylonitrile group. It was first synthesized in 2007 by a research group at the University of California, Irvine and has since become an important tool for scientists studying the biochemical and physiological effects of various compounds. This compound has been used in a variety of experiments, ranging from the study of cell signaling pathways to the development of novel drug delivery systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound and its derivatives have been synthesized and studied for their potential in organic chemistry and materials science. For instance, some derivatives have been synthesized for their antioxidant activities, demonstrating the versatility of such compounds in producing biologically active substances (El Nezhawy et al., 2009).
- Crystal structure analysis has played a crucial role in understanding the properties and reactivity of these compounds. A study provided detailed structural information of a closely related compound, emphasizing the significance of the nitrile function in C-C bond formation reactions (Naveen et al., 2006).
Biological and Pharmacological Evaluation
- Research has also focused on evaluating the anticancer properties of acrylonitrile derivatives. A study highlighted the synthesis and biological activity evaluation of 2,3-diphenyl acrylonitriles bearing halogens, showing significant antiproliferative activity against several human cancer cell lines, indicating their potential as selective anticancer agents (Li et al., 2018).
- Another area of interest is the development of donor materials for bulk heterojunction organic solar cells, where compounds with acrylonitrile units have been utilized. A study synthesized a donor-π-acceptor type small organic molecule using acrylonitrile as an acceptor unit, showcasing its application in fabricating efficient solar cells (Alam et al., 2021).
Chemical Reactivity and Applications
- The reactivity of acrylonitrile derivatives has been a subject of investigation, particularly in the context of synthesizing bioactive heterocycles. The ability of these compounds to undergo various organic transformations highlights their utility in organic synthesis and drug development (Banu et al., 2014).
- Studies have also explored the fungicidal activity of thiazolylacrylonitriles, demonstrating the potential of these compounds in agricultural applications. Preliminary assays indicated significant activity against various pathogens, showcasing their utility beyond pharmaceutical applications (De-long, 2010).
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-[5-(2-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFNOS/c21-15-7-5-13(6-8-15)11-14(12-23)18-9-10-19(25-18)20(24)16-3-1-2-4-17(16)22/h1-11H/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDVGEMIRQOPTC-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)C(=CC3=CC=C(C=C3)Cl)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)/C(=C/C3=CC=C(C=C3)Cl)/C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

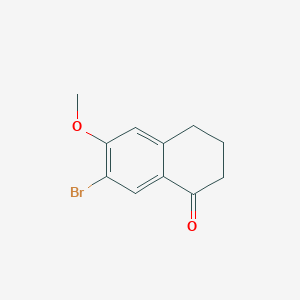
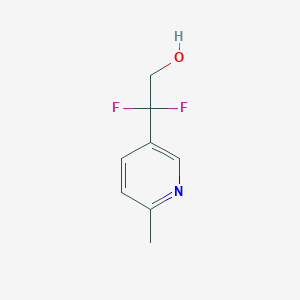
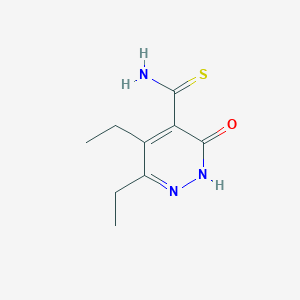
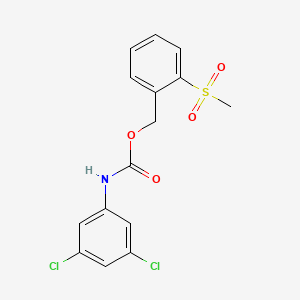
![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2760443.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2760447.png)
![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B2760449.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2760450.png)
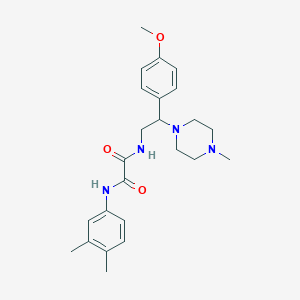
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)

